Flucindole - 60481-01-8

Flucindole

Catalog Number: EVT-10917218
CAS Number: 60481-01-8
Molecular Formula: C14H16F2N2
Molecular Weight: 250.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Flucindole is a compound that belongs to the class of indole derivatives, which are known for their diverse biological activities. It is primarily recognized for its potential applications in pharmacology, particularly in the treatment of various fungal infections. Flucindole is structurally related to fluconazole, a well-known antifungal agent, and thus shares some of its therapeutic properties while exhibiting unique characteristics.

Source

Flucindole has been synthesized through various chemical methods, with significant research focusing on optimizing its synthesis to enhance yield and purity. The compound has been explored in multiple studies, particularly those related to antifungal activity and structure-activity relationships.

Classification

Flucindole is classified as an antifungal agent and is part of the broader category of azole compounds. These compounds inhibit the synthesis of ergosterol, a critical component of fungal cell membranes, thereby exerting their antifungal effects.

Synthesis Analysis

Methods

The synthesis of Flucindole typically involves several key steps that can vary depending on the desired derivatives. Common methods include:

  1. Direct Lithiation: This method involves the lithiation of substituted aromatic compounds followed by reaction with appropriate electrophiles.
  2. Friedel-Crafts Acylation: This technique is used to introduce acyl groups into aromatic systems, facilitating further functionalization.
  3. Click Chemistry: A modern approach that employs 1,3-dipolar cycloaddition reactions to synthesize complex heterocyclic structures efficiently.

Technical Details

For example, one reported method for synthesizing Flucindole involves a two-step process starting from 1,2,4-triazole derivatives. The first step includes the formation of an azole ring followed by nucleophilic substitution reactions to introduce various substituents that enhance biological activity .

Molecular Structure Analysis

Structure

Flucindole features a core indole structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring. The molecular formula for Flucindole is C_13H_10N_4O_2S, indicating the presence of nitrogen and sulfur atoms that contribute to its biological activity.

Data

The molecular weight of Flucindole is approximately 270.31 g/mol. Detailed spectroscopic analysis methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm its structure and purity during synthesis.

Chemical Reactions Analysis

Reactions

Flucindole can undergo several chemical reactions typical for azoles, including:

  • Nucleophilic Substitution: This reaction allows for the introduction of various functional groups at strategic positions on the indole ring.
  • Oxidation: The sulfur group in Flucindole can be oxidized to sulfoxides or sulfones, altering its biological properties.
  • Hydrolysis: Under acidic or basic conditions, Flucindole can hydrolyze, affecting its stability and activity.

Technical Details

For instance, the reaction conditions such as temperature and solvent choice significantly influence the yield and selectivity of these reactions. Optimization often involves using solvents like dimethyl sulfoxide or acetonitrile under controlled temperatures .

Mechanism of Action

Process

Flucindole exerts its antifungal effects primarily through the inhibition of ergosterol synthesis in fungal cell membranes. This mechanism disrupts membrane integrity and function, leading to cell death.

Data

Studies have shown that Flucindole exhibits significant antifungal activity against various strains of fungi, with Minimum Inhibitory Concentrations (MICs) comparable to those of established antifungal agents like fluconazole . The specific binding interactions with fungal enzymes involved in sterol biosynthesis have been elucidated through molecular docking studies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Flucindole typically appears as a white crystalline solid.
  • Solubility: It is soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Flucindole is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point ranges around 150–155 °C, indicating good thermal stability for storage and handling.

Relevant analyses such as High-Performance Liquid Chromatography (HPLC) are used to assess purity and stability over time .

Applications

Flucindole has significant potential in scientific research and pharmaceutical applications:

  • Antifungal Treatment: Its primary application lies in treating systemic fungal infections, particularly those resistant to conventional therapies.
  • Drug Development: Ongoing research aims to develop novel derivatives of Flucindole with enhanced efficacy and reduced toxicity profiles.
  • Biological Studies: It serves as a valuable tool in studying fungal biology and drug resistance mechanisms.

Research continues to explore its full potential within medicinal chemistry and pharmacology, aiming to optimize its therapeutic applications while minimizing side effects .

Introduction to Fluconazole in Modern Antifungal Therapeutics

Historical Development and Pharmacological Classification

The development of fluconazole represents a pivotal advancement in medical mycology. Prior to the 1980s, systemic antifungal therapy relied heavily on polyene antibiotics like amphotericin B, which—despite broad-spectrum activity—carried significant toxicity burdens, particularly nephrotoxicity and infusion reactions [6] [9]. Ketoconazole, the first orally bioavailable imidazole antifungal, emerged in the early 1980s but was hampered by hepatotoxicity, limited spectrum, and pharmacokinetic inconsistencies [9].

Fluconazole, patented in 1981 and commercialized by 1988, was the first triazole antifungal engineered to overcome these limitations [1] [7]. Its molecular structure (C₁₃H₁₂F₂N₆O) features a bis-triazole propanol core attached to a difluorophenyl group, replacing the imidazole ring of earlier azoles with a triazole moiety [1]. This structural innovation conferred superior pharmacological properties:

  • Water solubility: Unprecedented among azoles, enabling intravenous formulation.
  • Oral bioavailability: >90% due to minimal first-pass metabolism.
  • Low protein binding: 11–12%, ensuring high free drug concentrations [1].

Pharmacokinetically, fluconazole exhibits linear elimination kinetics with a half-life of ~30 hours, supporting once-daily dosing. Unlike ketoconazole, its absorption is unaffected by gastric pH or food, and it penetrates deeply into cerebrospinal fluid (~80% of plasma concentrations) [5] [6]. Therapeutically, it is classified as a first-generation triazole with selective activity against yeasts (e.g., Candida albicans, Cryptococcus neoformans) and dimorphic fungi (Histoplasma, Blastomyces), but limited efficacy against moulds like Aspergillus [1] [6]. By 2022, fluconazole ranked among the top 160 most prescribed drugs in the United States, underscoring its clinical indispensability [1].

Table 1: Evolution of Azole Antifungals

GenerationKey AgentsDecade IntroducedMajor Advancements
ImidazolesKetoconazole1980sFirst oral systemic agent; narrower spectrum
First-gen triazolesFluconazole, Itraconazole1990sEnhanced safety, CSF penetration (fluconazole), mould activity (itraconazole)
Second-gen triazolesVoriconazole, Posaconazole2000sExtended mould coverage; resistance mitigation

Mechanistic Differentiation from Polyene and Other Azole Antifungals

Fluconazole’s antifungal activity stems from targeted inhibition of ergosterol biosynthesis, a critical sterol in fungal cell membranes. It specifically blocks cytochrome P450-dependent 14α-demethylase (encoded by ERG11), preventing conversion of lanosterol to ergosterol [1] [6]. This results in:

  • Depletion of membrane ergosterol.
  • Accumulation of toxic methylated sterol precursors.
  • Disrupted membrane fluidity and function.
  • Inhibition of fungal cell growth and replication [2] [5].

Crucially, fluconazole’s mechanism diverges fundamentally from other antifungal classes:

  • Polyenes (e.g., amphotericin B): Physically bind ergosterol, forming membrane pores that cause rapid ion leakage and cell death. This cidal action provides broad coverage but indiscriminately affects human cholesterol-containing membranes, explaining its acute toxicity [6].
  • First-gen imidazoles (e.g., ketoconazole): Inhibit the same target as fluconazole but exhibit non-selective binding to human P450 enzymes (e.g., CYP3A4), causing severe drug interactions and endocrine disruption [9].
  • Echinocandins (e.g., caspofungin): Target β-1,3-glucan synthase, disrupting cell wall synthesis—a mechanism absent in fluconazole [4].

Fluconazole’s triazole ring enhances target specificity versus imidazoles, reducing human off-target effects. However, it remains fungistatic against most Candida species, unlike cidal polyenes or echinocandins [6]. Its spectrum excludes Candida krusei (intrinsically resistant) and Aspergillus species (require different azoles like voriconazole) due to inherent *ERG11_ polymorphisms or efflux pump expression [1] [2].

Pharmacodynamic Resistance Mechanisms

Resistance to fluconazole arises through multiple pathways, increasingly prevalent in clinical settings:

  • Target site alterations: Mutations in ERG11 reduce drug binding affinity without compromising enzymatic function [1] [2].
  • Efflux pump upregulation: Overexpression of ATP-binding cassette (ABC) transporters (CDR1, CDR2) or major facilitator superfamily (MFS) pumps (MDR1) reduce intracellular drug accumulation [1] [5].
  • Biofilm formation: Candida biofilms intrinsically resist fluconazole via extracellular matrix barrier and metabolic heterogeneity [2].

Notably, resistance rates vary geographically, with U.S. Candida isolates showing ~7% fluconazole resistance [1]. Combination therapies (e.g., fluconazole + propolis) and novel approaches like phage therapy are being explored to overcome resistance [1] [7].

Table 2: Key Resistance Mechanisms Against Fluconazole

MechanismGenes/Proteins InvolvedFunctional ConsequencePrevalence
Target alterationERG11 mutationsReduced drug binding to 14α-demethylaseCommon in C. albicans
Efflux pump overexpressionCDR1, CDR2 (ABC); MDR1 (MFS)Reduced intracellular drug concentrationDominant in C. glabrata
Chromosomal aneuploidyIsochromosome formationIncreased ERG11 copy numberEmerging in outbreak strains

Global Burden of Fungal Infections and Therapeutic Gaps

Fungal diseases afflict over a billion people annually, causing ~1.5 million deaths—comparable to tuberculosis and exceeding malaria mortality [3] [7]. The Leading International Fungal Education (LIFE) portal estimates major infection burdens include:

  • Invasive candidiasis: ~750,000 cases/year, with ICU mortality rates reaching 40–60% [3] [4].
  • Cryptococcal meningitis: ~223,000 annual cases in HIV/AIDS patients, primarily in resource-limited regions [3].
  • Chronic pulmonary aspergillosis: >3 million cases, often complicating tuberculosis [3].
  • Fungal asthma: >10 million cases linked to fungal sensitization [3].

Fluconazole addresses critical gaps in managing these infections due to its:

  • Oral efficacy: Vital for resource-limited settings lacking IV infrastructure.
  • Thermostability: Unlike amphotericin B, requires no cold chain.
  • Cost-effectiveness: Generic formulations cost <$5/treatment course [1] [7].

However, significant therapeutic limitations persist:

  • Diagnostic deficits: Only 20–40% of invasive fungal infections are diagnosed ante-mortem in low-income countries due to scarce diagnostics [3] [10].
  • Spectrum gaps: Rising Candida glabrata and Candida auris infections exhibit intrinsic fluconazole resistance [1] [7].
  • PK/PD variability: Critically ill patients show 33% subtherapeutic fluconazole exposure (fAUC₀–₂₄/MIC <100), risking treatment failure [4].
  • Prophylaxis controversies: While low-dose fluconazole (150 mg/day) effectively prevents candidiasis in leukemia patients, it offers no protection against aspergillosis, which affects 38.3% of high-risk cohorts [8].

Global initiatives like GAFFI’s "95-95 by 2025" aim to bridge gaps via enhanced diagnostics and education. Nevertheless, fluconazole remains irreplaceable for cryptococcal meningitis consolidation therapy and mucosal candidiasis, underscoring its enduring role in global antifungal strategies [3] [10].

Table 3: Global Burden of Major Fluconazole-Targeted Infections

Infection TypeAnnual IncidenceKey Risk PopulationsFluconazole Therapeutic Role
Oropharyngeal candidiasis>2 million (HIV+)AIDS, immunosuppressedFirst-line therapy & prophylaxis
Cryptococcal meningitis~223,100HIV/AIDS (CD4 <100)Consolidation therapy after amphotericin B
Invasive candidiasis~700,000ICU patients, abdominal surgeryStep-down therapy for susceptible isolates
Recurrent vulvovaginal candidiasis~134 millionWomen of reproductive ageAcute episode management

Properties

CAS Number

60481-01-8

Product Name

Flucindole

IUPAC Name

6,8-difluoro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine

Molecular Formula

C14H16F2N2

Molecular Weight

250.29 g/mol

InChI

InChI=1S/C14H16F2N2/c1-18(2)9-3-4-13-10(7-9)11-5-8(15)6-12(16)14(11)17-13/h5-6,9,17H,3-4,7H2,1-2H3

InChI Key

FXNCRITWFOVSEP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCC2=C(C1)C3=C(N2)C(=CC(=C3)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.